molecular formula C11H9N5O3S B13401317 4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B13401317
M. Wt: 291.29 g/mol
InChI Key: CHKCHHTYBXOUKH-UHFFFAOYSA-N
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Description

®-(-)-NBD-Py-NCS, also known as ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate, is a fluorescent labeling reagent used in various scientific research fields. This compound is particularly valuable due to its ability to form stable conjugates with amines, making it useful for labeling proteins, peptides, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate typically involves the reaction of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include crystallization and recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines, to form stable thiourea derivatives.

    Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s fluorescence properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, with reactions typically carried out in organic solvents like acetonitrile or dimethylformamide at room temperature.

    Oxidation and Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a palladium catalyst are used for the reduction of the nitro group.

Major Products Formed

    Substitution Reactions: The major products are thiourea derivatives, which retain the fluorescent properties of the parent compound.

    Oxidation and Reduction Reactions: The reduction of the nitro group results in the formation of amino derivatives, which may exhibit different fluorescence characteristics.

Scientific Research Applications

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is widely used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.

    Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and tracking within cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.

Mechanism of Action

The mechanism of action of ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate involves the formation of stable conjugates with amines through the thiocyanate group. This reaction results in the formation of a thiourea linkage, which retains the fluorescent properties of the parent compound. The fluorescence is due to the nitrobenz-2-oxa-1,3-diazol moiety, which absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for easy detection and imaging.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl chloride: Similar in structure but lacks the thiocyanate group, making it less reactive towards amines.

    ®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiol: Contains a thiol group instead of a thiocyanate group, which can form disulfide bonds with other thiols.

Uniqueness

®-(-)-7-nitrobenz-2-oxa-1,3-diazol-4-yl-pyridine-2-thiocyanate is unique due to its ability to form stable thiourea linkages with amines, making it highly valuable for labeling and imaging applications. Its fluorescent properties and reactivity towards amines set it apart from other similar compounds.

Properties

IUPAC Name

7-(3-isothiocyanatopyrrolidin-1-yl)-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCHHTYBXOUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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